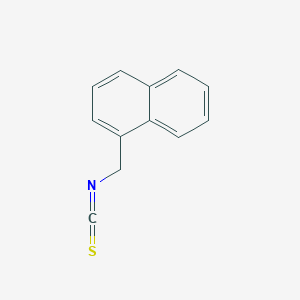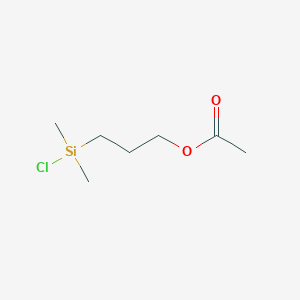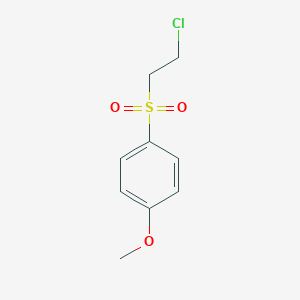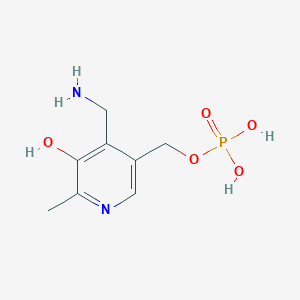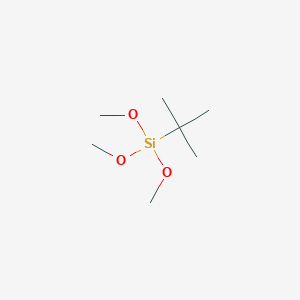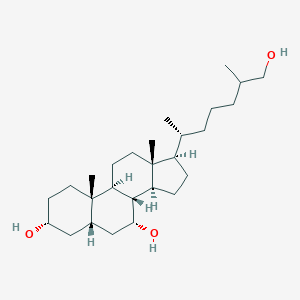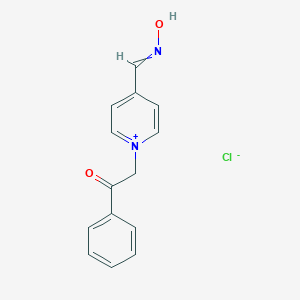
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PHM-1 and is a derivative of pyridine. PHM-1 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
PHM-1 has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. PHM-1 has been shown to inhibit the activity of various enzymes, including metallo-β-lactamases, which are responsible for antibiotic resistance in bacteria. PHM-1 has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, PHM-1 has been shown to have antitumor activity and could be used as a potential chemotherapy agent.
Mecanismo De Acción
The mechanism of action of PHM-1 involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to a decrease in its function. PHM-1 has been shown to inhibit the activity of various enzymes by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
PHM-1 has been shown to have various biochemical and physiological effects. Inhibition of metallo-β-lactamases by PHM-1 could lead to the development of new antibiotics that are effective against antibiotic-resistant bacteria. Inhibition of histone deacetylases by PHM-1 could lead to the development of new drugs for the treatment of cancer. PHM-1 has also been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHM-1 has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential applications in drug discovery. However, PHM-1 has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
Future research related to PHM-1 could focus on the development of new drugs for the treatment of antibiotic-resistant bacteria and cancer. In addition, further studies could be conducted to investigate the potential applications of PHM-1 in other fields, such as chemical biology and materials science. The development of new synthesis methods for PHM-1 could also be an area of future research.
Métodos De Síntesis
PHM-1 can be synthesized using various methods, including the reaction of 4-cyanomethylpyridine with hydroxylamine hydrochloride and 2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-(chloromethyl)pyridine with hydroxylamine hydrochloride and 2-phenylacetyl chloride in the presence of a base. The product is purified using recrystallization.
Propiedades
Número CAS |
19340-18-2 |
|---|---|
Nombre del producto |
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride |
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H12N2O2.ClH/c17-14(13-4-2-1-3-5-13)11-16-8-6-12(7-9-16)10-15-18;/h1-10H,11H2;1H |
Clave InChI |
UPKWZZLZMIFLQV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
Sinónimos |
Chlorure de 1 phenacyle de pyridine 4-aldoxime [French] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



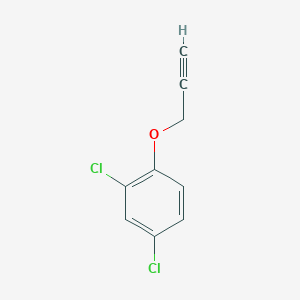
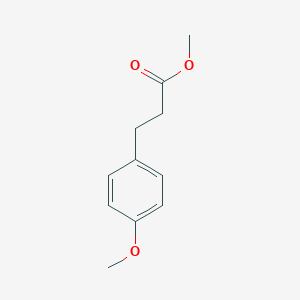
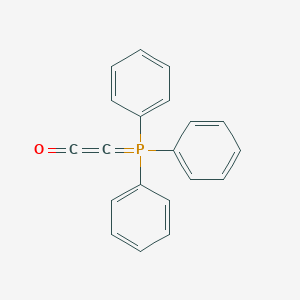
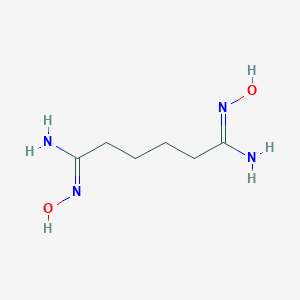
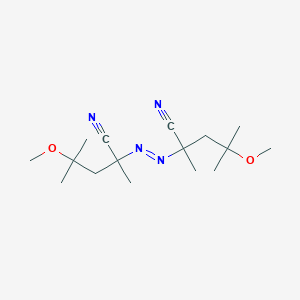
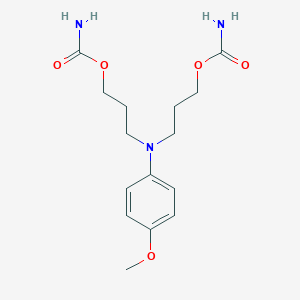
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
